
3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds that have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
While the exact synthesis of this compound is not available, benzamide compounds are often synthesized from benzoic acid or its derivatives . The trifluoropropyl group could potentially be introduced using a compound like 3,3,3-Trifluoro-2,2-dimethylpropionic acid .Chemical Reactions Analysis
Benzamides can undergo a variety of reactions, including nucleophilic substitution reactions . The presence of the trifluoropropyl group may also influence the reactivity of the compound.Aplicaciones Científicas De Investigación
Novel Polyamide Synthesis
Research on novel polyamides based on multi-ring flexible dicarboxylic acids demonstrates the application of complex benzamides in the creation of high-molecular-weight polymers. These polymers exhibit amorphous characteristics, excellent solubility in polar solvents, and produce tough, flexible films with high tensile strength, indicating potential applications in materials science for advanced coatings and films S. Hsiao & Hui-Yu Chang, 1996.
Antipsychotic Agents
The synthesis and evaluation of benzamide compounds, including their structure-activity relationships, show significant potential in the development of antipsychotic medications. These studies provide insight into how alterations in the benzamide structure can influence biological activity, offering pathways for the development of new treatments for psychiatric disorders T. Högberg et al., 1990.
Organoboron Compounds
Investigations into the structural properties of organoboron compounds highlight the role of benzamide derivatives in forming complex boron-nitrogen betaine structures. These studies contribute to the understanding of organoboron chemistry and its applications in creating novel compounds with potential uses in catalysis and material science W. Kliegel et al., 1991.
Dopamine D2 Receptor Ligands
Research on 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides as dopamine D2 receptor ligands underscores the therapeutic potential of benzamide derivatives in treating neurological disorders. These studies provide a foundation for the development of diagnostic and therapeutic agents targeting the central nervous system J. Bishop et al., 1991.
Anti-Tubercular Agents
The synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives presents a new avenue for anti-tubercular drug development. These compounds exhibit promising activity against Mycobacterium tuberculosis, highlighting the potential of benzamide derivatives in addressing infectious diseases U. Nimbalkar et al., 2018.
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzamide group in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets through a similar mechanism, leading to various biological activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Result of Action
Given the compound’s structural similarity to indole derivatives, it might exhibit a broad spectrum of biological activities .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. Furthermore, it’s recommended to handle the compound only in well-ventilated areas or outdoors, suggesting that air quality and ventilation might influence its efficacy .
Propiedades
IUPAC Name |
3,5-dimethoxy-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c1-25-14-8-12(9-15(10-14)26-2)16(23)22-11-17(24,18(19,20)21)13-6-4-3-5-7-13/h3-10,24H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXZDIDQBGHNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,9-dimethoxy-N-(2-phenylethyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B3015956.png)
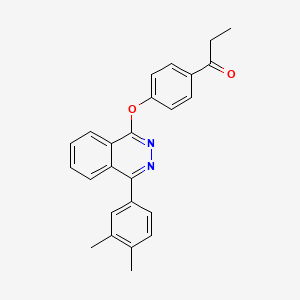
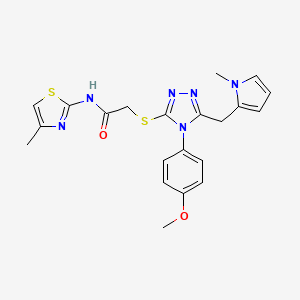
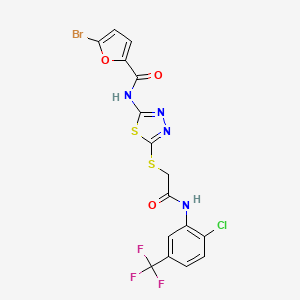


![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)
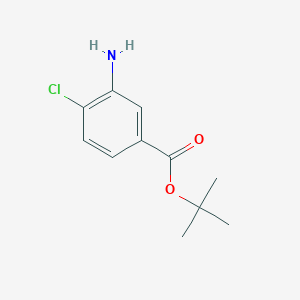

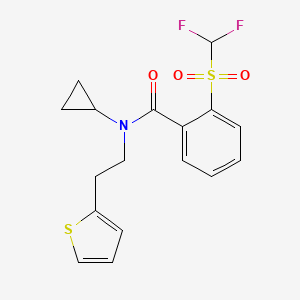
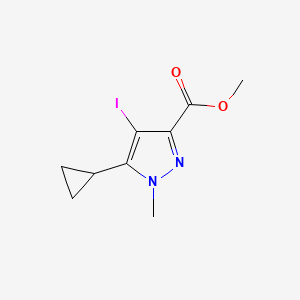

![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)